molecular formula C12H11N5O B15000040 2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile

2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Cat. No.: B15000040
M. Wt: 241.25 g/mol
InChI Key: JNCGRDBGRUPTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a chemical compound with a complex structure that includes a pyrimidine ring substituted with hydrazinyl, hydroxy, methylphenyl, and carbonitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of hydrazine derivatives, aromatic aldehydes, and nitriles in the presence of catalysts or under specific temperature and pressure conditions . Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been found to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The compound may induce apoptosis (programmed cell death) by affecting the cell cycle and upregulating pro-apoptotic proteins . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby inhibiting their function .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-hydrazinyl-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H11N5O/c1-7-2-4-8(5-3-7)10-9(6-13)11(18)16-12(15-10)17-14/h2-5H,14H2,1H3,(H2,15,16,17,18)

InChI Key

JNCGRDBGRUPTQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NN)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.